2',3'-Anhydroinosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

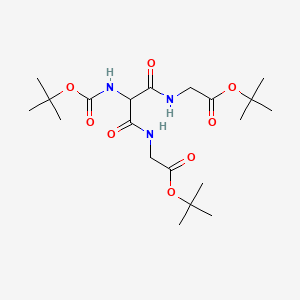

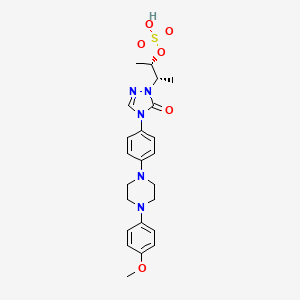

2’,3’-Anhydroinosine is a chemical compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 . It is also known by the synonym 9-(2,3-anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one .

Molecular Structure Analysis

The molecular structure of 2’,3’-Anhydroinosine consists of 10 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The average mass is 264.194 Da and the monoisotopic mass is 264.049469 Da .Chemical Reactions Analysis

The hydrolysis of 2’,3’-Anhydroinosine has been investigated . The reactions were performed in D2O instead of H2O, which allowed the accumulation of intermediate substances in sufficient quantities . Two intermediates were isolated and their structures were confirmed by mass and NMR spectroscopy .Physical And Chemical Properties Analysis

2’,3’-Anhydroinosine is a solid substance . It has a melting point of more than 184°C . The carbon content is 47.72%, the hydrogen content is 4.19%, and the nitrogen content is 22.04% .科学的研究の応用

2-フルオロコルジセピン合成における役割

“2',3'-Anhydroinosine”は、2-フルオロコルジセピンの合成において重要な役割を果たします . このプロセスには、E. coliプリンヌクレオシドホスホリラーゼ によって触媒される、2-フルオロアデノシンと3'-デオキシイノシンの2-フルオロコルジセピンからの調製合成が含まれます。

反応速度の低下と収率の低下:合成プロセス中に、反応速度の低下と収率の5%までの低下が見られました . これは、反応混合物中に未知のヌクレオシドが存在することに起因していました .

2',3'-アンヒドロイノシンの形成:未知のヌクレオシドは、3'-デオキシイノシンの調製における副産物である2',3'-アンヒドロイノシンと混入することにより形成されることがわかりました . さらに、2',3'-アンヒドロイノシンは、化学合成における3'-デオキシイノシンの前駆体である9-(2',5'-ジ-O-アセチル-3'-ブロモ-3'-デオキシキシロフラノシル)ヒポキサンチンのラジカル脱ハロゲン化の際に形成されます .

1-ホスホ-3-デオキシリボース生成の阻害:2',3'-アンヒドロイノシンの加水分解生成物は、2-フルオロコルジセピンの合成中の1-ホスホ-3-デオキシリボースの形成を阻害します . この阻害は、合成プロセスの効率に影響を与える重要な因子です .

2',3'-アンヒドロイノシンの加水分解:2',3'-アンヒドロイノシンの加水分解の進行を調査しました . 反応はH2OではなくD2O中で行われ、これにより中間体が十分な量で蓄積されました

Safety and Hazards

将来の方向性

The future research directions for 2’,3’-Anhydroinosine could involve further investigation into its hydrolysis process and the impact of its derivatives on the synthesis of 2-fluorocordycepin . Additionally, the potential biomedical applications of enzymes involved in the synthesis of nucleosides and nucleotides, including 2’,3’-Anhydroinosine, could be explored .

作用機序

Target of Action

coli purine nucleoside phosphorylase during the synthesis of 2-fluorocordycepin .

Mode of Action

It is formed as a byproduct in the preparation of 3’-deoxyinosine and during the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . It appears to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .

Biochemical Pathways

It is known to interfere with the synthesis of 2-fluorocordycepin, suggesting it may impact pathways related to nucleoside synthesis .

Result of Action

It is known to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .

特性

IUPAC Name |

9-[(2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)/t4-,6-,7?,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIGUIIOGAEQHN-CPTYKQRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C4[C@H](O4)[C@H](O3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747041 |

Source

|

| Record name | (2xi)-2',3'-Anhydroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31766-13-9 |

Source

|

| Record name | (2xi)-2',3'-Anhydroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Can 2',3'-Anhydroinosine interfere with enzymatic reactions involving purine nucleosides?

A2: Yes, this compound can negatively impact enzymatic reactions involving purine nucleosides. Specifically, it has been observed to hinder the synthesis of 2-fluorocordycepin catalyzed by E. coli purine nucleoside phosphorylase. [] This interference stems from the products of this compound hydrolysis, which inhibit the formation of 1-phospho-3-deoxyribose, a crucial component in the synthesis of 2-fluorocordycepin. [] This finding highlights the importance of considering potential contaminants like this compound, even in trace amounts, during enzymatic synthesis involving purine nucleosides.

Q2: Why is understanding the hydrolysis of this compound important in the context of nucleoside synthesis?

A3: Understanding the hydrolysis of this compound is crucial for several reasons. Firstly, this compound can appear as a byproduct during the synthesis of other nucleosides, such as 3′-deoxyinosine. [] Its presence, even in small amounts, can significantly affect reaction yields and complicate the purification process. Secondly, the hydrolysis products of this compound can themselves be inhibitors of crucial enzymes involved in nucleoside metabolism and synthesis. [] This interference has direct implications for the efficient production of desired nucleoside analogs, like 2-fluorocordycepin. Therefore, a thorough understanding of its hydrolysis pathway allows for the development of strategies to minimize its formation and mitigate its negative impact on desired synthetic outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)